molecular formula C17H25N3O2 B1234539 1-(2-amino-1-oxobutyl)-N-butyl-2,3-dihydroindole-2-carboxamide

1-(2-amino-1-oxobutyl)-N-butyl-2,3-dihydroindole-2-carboxamide

Cat. No. B1234539
M. Wt: 303.4 g/mol
InChI Key: HAQIRIMIVLFYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-amino-1-oxobutyl)-N-butyl-2,3-dihydroindole-2-carboxamide is an indolyl carboxylic acid.

Scientific Research Applications

Applications in Organic Chemistry Synthesis

  • Ring Contracting Rearrangements : Research demonstrates ring contracting rearrangements of related compounds, leading to derivatives like 1-(arylamino)-3-oxo-1,3-dihydroisobenzofuran-1-carboxamides and 2-aryl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxamides, which proceed in high yield and require no further purification (Opatz & Ferenc, 2006).

  • Optically Active Carboxamides Synthesis : Studies on the synthesis of optically active carboxamides, utilizing 2-phenylimidazole and featuring amino acid residues, are connected to similar chemical structures. Two methods, involving acylchlorides and mixed anhydrides, have been employed for their construction (Sívek, Pytela, & Bureš, 2008).

  • Crystal Structure Analysis : Crystal structure analysis of related compounds like C10H19N5O2 has been conducted, revealing specific molecular orientations and hydrogen bonding patterns, which are crucial for understanding the structural properties of similar carboxamides (Kaur et al., 2013).

  • Heterocyclic Carboxamides as Antipsychotic Agents : The synthesis and evaluation of heterocyclic carboxamides, similar in structure, have been explored for potential antipsychotic agents. This research involved studying various analogues and their in vivo and in vitro activities (Norman et al., 1996).

Applications in Pharmacology and Medicine

  • Antimicrobial Activity Study : Compounds structurally akin to 1-(2-amino-1-oxobutyl)-N-butyl-2,3-dihydroindole-2-carboxamide have been synthesized and their antimicrobial activity has been tested, demonstrating significant activity against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).

  • Functionalized Amino Acid Derivatives for Anticancer Agents : Research on functionalized amino acid derivatives, related to the compound , has been conducted, revealing their potential use in designing new anticancer agents. Specific compounds have shown interesting cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).

  • Synthesis of Pyrrole Derivatives for Biological Activity : A series of 2-aminopyrrole derivatives related to the chemical structure have been synthesized and studied for their biological activity. These compounds showed low toxicity and significant radical-binding and cytotoxic activity against certain tumor cells (Zykova et al., 2018).

properties

Product Name

1-(2-amino-1-oxobutyl)-N-butyl-2,3-dihydroindole-2-carboxamide

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

1-(2-aminobutanoyl)-N-butyl-2,3-dihydroindole-2-carboxamide

InChI

InChI=1S/C17H25N3O2/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21)

InChI Key

HAQIRIMIVLFYIX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-amino-1-oxobutyl)-N-butyl-2,3-dihydroindole-2-carboxamide
Reactant of Route 2
1-(2-amino-1-oxobutyl)-N-butyl-2,3-dihydroindole-2-carboxamide
Reactant of Route 3
1-(2-amino-1-oxobutyl)-N-butyl-2,3-dihydroindole-2-carboxamide
Reactant of Route 4
1-(2-amino-1-oxobutyl)-N-butyl-2,3-dihydroindole-2-carboxamide
Reactant of Route 5
1-(2-amino-1-oxobutyl)-N-butyl-2,3-dihydroindole-2-carboxamide
Reactant of Route 6
1-(2-amino-1-oxobutyl)-N-butyl-2,3-dihydroindole-2-carboxamide

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